molecular formula C20H17N5O3 B432251 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide CAS No. 689747-11-3

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide

Cat. No.: B432251
CAS No.: 689747-11-3
M. Wt: 375.4g/mol
InChI Key: DYSVZHBYMBQCFJ-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a methoxyphenyl group, and a pyrimidinecarboxamide moiety, making it a unique structure with diverse chemical properties.

Properties

CAS No.

689747-11-3

Molecular Formula

C20H17N5O3

Molecular Weight

375.4g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C20H17N5O3/c1-12-13(18(26)23-14-7-3-5-9-16(14)27-2)11-21-19(22-12)25-20-24-15-8-4-6-10-17(15)28-20/h3-11H,1-2H3,(H,23,26)(H,21,22,24,25)

InChI Key

DYSVZHBYMBQCFJ-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2OC)NC3=NC4=CC=CC=C4O3

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2OC)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the methoxyphenyl group and the pyrimidinecarboxamide moiety. Common reagents used in these reactions include various amines, aldehydes, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-yl)-1-(5-chloro-2-methoxyphenyl)ethan-1-one
  • 2-(1,3-benzoxazol-2-yl)-1-(5-chloro-2-methoxyphenyl)ethan-1-amine

Uniqueness

Compared to similar compounds, 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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